molecular formula C18H19N5OS B15085342 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-40-9

3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B15085342
CAS No.: 624724-40-9
M. Wt: 353.4 g/mol
InChI Key: QDQVMKKWIZFWII-XDHOZWIPSA-N
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Description

The compound 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone belongs to a class of hydrazone derivatives featuring a 1,2,4-triazole core. Its structure comprises:

  • A 3-methylbenzaldehyde moiety linked via a hydrazone bond.
  • A 4-ethoxyphenyl substituent at position 3 of the triazole ring.
  • A sulfanyl (-SH) group at position 5 of the triazole.

Properties

CAS No.

624724-40-9

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5OS/c1-3-24-16-9-7-15(8-10-16)17-20-21-18(25)23(17)22-19-12-14-6-4-5-13(2)11-14/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+

InChI Key

QDQVMKKWIZFWII-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 3-methylbenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

Hydrazone Linkage

The hydrazone (–NH–N=CH–) group participates in:

  • Acid/Base Hydrolysis : Cleavage under strong acidic (HCl/H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions to regenerate the parent hydrazide and aldehyde .

  • Tautomerism : Exists in equilibrium between keto (C=O) and enol (C–OH) forms in polar solvents, confirmed by IR and NMR studies .

Triazole Ring

The 1,2,4-triazole ring undergoes:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) at the sulfanyl (–SH) group to form thioether derivatives .

  • Oxidation : The sulfanyl group oxidizes to sulfonic acid (–SO<sub>3</sub>H) with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> .

Aromatic Substituents

  • Electrophilic Substitution : The 4-ethoxyphenyl group directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>, Br<sup>+</sup>) to the para position due to the electron-donating ethoxy group .

  • Demethylation : The ethoxy group (–OCH<sub>2</sub>CH<sub>3</sub>) hydrolyzes to –OH under acidic conditions .

Complexation and Biological Interactions

The compound acts as a ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>):

  • Coordination Sites : Hydrazone nitrogen, triazole nitrogen, and sulfanyl sulfur .

  • Applications : Metal complexes exhibit enhanced antimicrobial and anticancer activities compared to the free ligand .

Example :

Metal IonCoordination GeometryBiological Activity (MIC, µM)Source
Cu<sup>2+</sup>Square planar5.6–18.7 (against M. tuberculosis)
Fe<sup>3+</sup>OctahedralNot reported

Cyclization Reactions

Under thermal or catalytic conditions, the hydrazone undergoes cyclization to form fused heterocycles:

  • With CS<sub>2</sub> : Forms 1,3,4-thiadiazole derivatives .

  • With Acetic Anhydride : Produces 1,3,4-oxadiazoles via intramolecular cyclodehydration .

Conditions and Outcomes :

ReagentProductYield (%)
CS<sub>2</sub>/KOHThiadiazole65–72
(CH<sub>3</sub>CO)<sub>2</sub>OOxadiazole58–68

Stability and Degradation

  • Thermal Stability : Decomposes at 210–230°C, confirmed by TGA .

  • Photodegradation : The hydrazone bond breaks under UV light (λ = 254 nm), forming nitroso intermediates .

Comparative Reactivity with Analogs

Reaction3-Methyl Derivative4-Methyl Derivative
Alkylation RateFaster (steric hindrance)Slower
Hydrolysis (Hydrazone)pH 2–3pH 1–2
Metal Binding AffinityCu<sup>2+</sup> > Fe<sup>3+</sup>Fe<sup>3+</sup> > Cu<sup>2+</sup>

Scientific Research Applications

3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The triazole-hydrazone scaffold allows for modular modifications, particularly on the benzaldehyde and triazole substituents. Key analogs and their properties are summarized below:

Compound Name (CAS No.) Substituent on Benzaldehyde Molecular Formula Molecular Weight (g/mol) Key Features/Activities
3-Methoxybenzaldehyde derivative (624725-16-2) 3-OCH₃ C₁₈H₁₉N₅O₂S 369.4 Higher polarity due to methoxy group; structural analog
4-Chloro-3-nitrobenzaldehyde derivative (624725-13-9) 4-Cl, 3-NO₂ C₁₇H₁₄ClN₆O₂S 413.9 Electron-withdrawing groups enhance stability; potential antimicrobial activity inferred from similar hydrazones
2-Fluorobenzaldehyde derivative (624725-64-0) 2-F C₁₇H₁₆FN₅S 357.4 Fluorine substitution may improve metabolic stability
4-Ethoxybenzaldehyde derivative (624725-79-7) 4-OCH₂CH₃ C₁₉H₂₁N₅O₂S 383.5 Ethoxy group enhances lipophilicity; structural similarity to target compound
4-(Benzyloxy)-3-methoxybenzaldehyde derivative (CID 16447967) 4-OBz, 3-OCH₃ C₂₅H₂₅N₅O₃S 487.6 Bulky benzyloxy group may influence receptor binding

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups increase polarity and hydrogen-bonding capacity, whereas chloro (-Cl) and nitro (-NO₂) groups enhance electrophilicity and stability .
  • Positional Effects : Substituents at the meta position (e.g., 3-methyl or 3-methoxy) may alter steric interactions compared to para substituents (e.g., 4-ethoxy) .

Computational and Theoretical Insights

Theoretical studies on triazolone derivatives (e.g., B3LYP and HF methods) highlight the importance of:

  • Mulliken Charges : Electron distribution at the triazole ring influences reactivity .
  • Geometric Optimization : Substituents like methyl or methoxy alter bond angles and torsional strain, affecting molecular conformation .

Biological Activity

3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial and cytotoxic activities, and provides a comprehensive overview of its applications in drug development.

Synthesis and Structural Characteristics

The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with aldehydes or ketones. The specific compound can be synthesized through a reaction involving 3-methylbenzaldehyde and a suitable hydrazine derivative, resulting in a hydrazone linkage that contributes to its biological activity. The structural characteristics of this compound can be analyzed using techniques such as IR spectroscopy and X-ray crystallography, which confirm the formation of the desired hydrazone structure.

Biological Activity

Antimicrobial Activity:
Research has demonstrated that various hydrazones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound are effective against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using methods such as the agar well diffusion assay, which measures the inhibition zones produced by the compounds against bacterial growth .

Cytotoxicity:
Cytotoxicity assays reveal that certain hydrazones can induce apoptosis in cancer cells. In vitro studies have indicated that 3-Methylbenzaldehyde derivatives possess cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The mechanism of action may involve the generation of reactive oxygen species (ROS) or the inhibition of specific cellular pathways critical for cancer cell survival .

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the antibacterial activity of several hydrazones derived from aromatic aldehydes. The results indicated that the hydrazone containing a 5-sulfanyl triazole moiety exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications significantly influence antimicrobial potency .
  • Anticancer Properties:
    Another investigation assessed the anticancer potential of hydrazone derivatives. The study found that compounds with electron-donating groups at specific positions on the benzene ring enhanced cytotoxicity against cancer cell lines compared to their counterparts without such substitutions .

Research Findings Summary Table

Activity Type Tested Strains/Cell Lines Results Reference
AntimicrobialS. aureus, E. coliSignificant inhibition zones observed
CytotoxicityHepG2, MCF7Induced apoptosis in treated cells
Enzyme InhibitionAlkaline phosphataseCompounds showed competitive inhibition

Q & A

Basic: What are the recommended synthetic pathways and optimization strategies for synthesizing 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by hydrazone coupling. Key steps include:

  • Triazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol or acetic acid as solvents) .
  • Hydrazone Coupling: Reaction of the triazole intermediate with 3-methylbenzaldehyde hydrazine under acidic or neutral conditions. Optimization involves controlling temperature (60–80°C) and using catalysts like acetic acid to enhance yield .
  • Purity Monitoring: Employ high-performance liquid chromatography (HPLC) with UV detection to track reaction progress and ensure >95% purity .

Basic: Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrazone linkage. For example, the sulfanyl (-SH) group shows a characteristic singlet at δ ~3.5–4.0 ppm in 1H^1H-NMR .
    • FT-IR: Identify functional groups (e.g., C=N stretch at ~1600 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .
  • Chromatography: HPLC with a C18 column and acetonitrile/water mobile phase to assess purity .
  • Elemental Analysis: Verify stoichiometry via CHNS/O microanalysis .

Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use software (e.g., Gaussian 09) with B3LYP/6-311G(d,p) basis sets to:
    • Predict molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites .
    • Analyze frontier molecular orbitals (HOMO-LUMO) to estimate reactivity indices (e.g., bandgap energy) .
  • Validation: Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine theoretical models .

Advanced: How can researchers resolve contradictions between experimental data (e.g., XRD, NMR) and computational predictions?

Methodological Answer:

  • Crystallographic Refinement: Use SHELXL (via Olex2 or SHELXTL) to re-refine XRD data, adjusting thermal parameters and occupancy factors for disordered moieties .
  • Dynamic Effects: Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility that may explain discrepancies .
  • Hybrid Methods: Combine molecular dynamics (MD) simulations with DFT to model solvation or crystal-packing effects not captured in static calculations .

Advanced: What challenges arise in determining the crystal structure of triazole-based compounds, and how are they addressed?

Methodological Answer:

  • Disorder in Crystal Lattices: Common in flexible substituents (e.g., ethoxyphenyl groups). Use SHELXL’s PART instruction to model disorder over multiple sites .
  • Twinned Crystals: Employ TWIN/BASF commands in SHELXL for data integration .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and RIGU to validate geometric restraints .

Advanced: How does the sulfanyl (-SH) group influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Chemical Reactivity:
    • Oxidation: The -SH group can oxidize to disulfides (S-S) using H2_2O2_2, altering solubility and stability .
    • Nucleophilic Substitution: React with alkyl halides to form thioethers, a strategy for prodrug design .
  • Biological Interactions:
    • The -SH group may chelate metal ions (e.g., Zn2+^{2+}) in enzyme active sites, potentially inhibiting metalloenzymes. Use fluorescence quenching assays to study binding .

Advanced: What strategies are used to assess the compound’s potential as an enzyme inhibitor or bioactive agent?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against α-glucosidase or lipase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC50_{50} values .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COVID-19 main protease) .

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